molecular formula C19H19NO3 B2413168 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide CAS No. 1798621-13-2

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

Cat. No. B2413168
CAS RN: 1798621-13-2
M. Wt: 309.365
InChI Key: SDEIQRJLMPCUOL-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan derivatives have been proven to be effective in various applications due to their diverse chemical properties .


Synthesis Analysis

Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . For example, 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .


Molecular Structure Analysis

Furan is a five-membered aromatic heterocycle with one oxygen atom . The structure of furan derivatives can vary depending on the specific functional groups attached to the furan ring .


Chemical Reactions Analysis

Furan and its derivatives undergo various chemical reactions. For example, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .

Antimicrobial Activity

The compound has shown good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential applications in the treatment of fungal infections.

Therapeutic Advantages

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Some of the therapeutic advantages include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives . For instance, the radical bromination of the methyl group of 36 with NBS/AIBN in CCl4 under reflux gave a brominated intermediate .

Spectral Characterizations

The compound has been used in spectral characterizations . UV-visible absorption spectra for the N-acylhydrazones indicated absorption within the 570-635 nm range .

Electrochemical Studies

The compound has been used in electrochemical studies . Cyclic voltammetry results demonstrated the capacity of the synthesized derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .

Cytotoxic Effects

The compound has been found to have different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer treatment.

Drug Design and Development

The compound can be used in drug design and development . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on the specific compound. For example, some furan derivatives have been documented as potent anti-microbial agents against gram-positive and gram-negative bacteria .

Safety and Hazards

Furan and its derivatives should be handled with care. They are generally considered toxic and may be carcinogenic in humans . Specific safety measures should be taken when handling these compounds, such as avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(22,12-15-8-5-11-23-15)13-20-18(21)17-10-4-7-14-6-2-3-9-16(14)17/h2-11,22H,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIQRJLMPCUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

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